molecular formula C20H14N4O2 B11032020 2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11032020
M. Wt: 342.3 g/mol
InChI Key: FZIQIOLIVRKCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a phenoxymethyl group at position 2 and a phenyl group at position 8.

  • This compound has attracted attention due to its potential biological activities, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization.

      Reaction Conditions: These reactions typically occur under mild conditions, using suitable reagents and solvents.

      Industrial Production: While there isn’t widespread industrial production of this compound, its synthesis can be scaled up using efficient methods developed in the lab.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions. Researchers have reported derivatives with modified substituents, which can impact their biological properties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology: Investigating its effects on cellular processes, including cell growth and apoptosis.

      Medicine: Potential applications as anticancer agents or inhibitors of specific enzymes (e.g., CDK2).

      Industry: Limited industrial applications, but its derivatives may find use in materials science or drug development.

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with specific proteins or enzymes, affecting cellular pathways.

      Pathways Involved: Further studies are needed to elucidate the exact mechanisms, but it may impact cell cycle regulation or signaling pathways.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H14N4O2

    Molecular Weight

    342.3 g/mol

    IUPAC Name

    4-(phenoxymethyl)-11-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C20H14N4O2/c1-3-7-14(8-4-1)17-11-16-19-22-18(12-25-15-9-5-2-6-10-15)23-24(19)13-21-20(16)26-17/h1-11,13H,12H2

    InChI Key

    FZIQIOLIVRKCED-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC3=C(O2)N=CN4C3=NC(=N4)COC5=CC=CC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.